molecular formula C7H8Cl2S B8365022 2-(2-Chloroethyl)-3-chloromethylthiophene CAS No. 865187-83-3

2-(2-Chloroethyl)-3-chloromethylthiophene

Cat. No. B8365022
M. Wt: 195.11 g/mol
InChI Key: VLKILARZRVMXJR-UHFFFAOYSA-N
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Patent
US07449580B2

Procedure details

3.0 g of the compound obtained in Example 2 was dissolved in 57 mL of dichloromethane, and the resulting solution was cooled to −3° C. To the solution, 6.1 g of diisopropylethylamine and 3.1 g of sulfuryl chloride were added, and the resulting mixture was stirred for 30 min at the same temperature and for an hour at room temperature. 20 mL of dichloromethane was added to the reaction solution, and the resulting mixture was washed twice with 40 mL portions of water. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to a silica gel column chromatography (eluent, n-hexane:ethyl acetate=10:1) to obtain 1.0 g (yield of 27%) of the title compound as a colorless oil.
Name
compound
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
27%

Identifiers

REACTION_CXSMILES
OC[C:3]1[CH:7]=[CH:6][S:5][C:4]=1[CH2:8][CH2:9]O.C(N(C(C)C)CC)(C)C.S(Cl)([Cl:23])(=O)=O.Cl[CH2:26][Cl:27]>>[Cl:23][CH2:9][CH2:8][C:4]1[S:5][CH:6]=[CH:7][C:3]=1[CH2:26][Cl:27]

Inputs

Step One
Name
compound
Quantity
3 g
Type
reactant
Smiles
OCC1=C(SC=C1)CCO
Name
Quantity
57 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
3.1 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-3 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 min at the same temperature and for an hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting mixture was washed twice with 40 mL portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCC=1SC=CC1CCl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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